molecular formula C22H24N4O2S2 B2383695 4-ethyl-N-(3-(phenethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 899731-22-7

4-ethyl-N-(3-(phenethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2383695
CAS RN: 899731-22-7
M. Wt: 440.58
InChI Key: JFGZQBDYFDOUJS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. This compound seems to contain a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also appears to have a thiadiazole ring, which is another type of heterocyclic compound .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and depend on the conditions and reagents used. As an example, thiophene derivatives can undergo various reactions to form new compounds with different properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Thiophene derivatives are known to have unique light-harvesting ability, tunable bandgaps, and efficient transduction of electrons, making them suitable for applications in organic electronics .

Scientific Research Applications

Heterocyclic Synthesis

Heterocyclic compounds play a crucial role in the development of pharmaceuticals and agrochemicals. Compounds with a benzo[b]thiophen moiety, similar to the one mentioned, have been explored for their reactivity toward various nucleophiles to yield derivatives with potential biological activities. For example, benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized and reacted with nitrogen nucleophiles to produce a range of heterocyclic compounds, indicating the utility of such structures in synthesizing diverse bioactive molecules (Mohareb et al., 2004).

Antirheumatic Potential

Compounds containing the tetrahydrobenzo[b]thiophene moiety have been evaluated for their biological activities. Specifically, ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes exhibited significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo model, suggesting potential applications in treating rheumatic diseases (Sherif & Hosny, 2014).

Antimicrobial and Antioxidant Activities

Hybrid molecules containing structural features similar to the compound have shown promising antimicrobial and antioxidant activities. For instance, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various heterocyclic nuclei demonstrated good to moderate antimicrobial activity against several microorganisms and exhibited antiurease and antilipase activities, highlighting the potential of such compounds in developing new antimicrobial agents (Başoğlu et al., 2013).

Anticancer Activity

Thiophene-incorporated compounds have been synthesized and evaluated for their anticancer activity. A study utilizing ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a precursor reported the synthesis of new heterocycles with potent activity against colon HCT-116 human cancer cell line, suggesting the relevance of such structural frameworks in cancer research (Abdel-Motaal et al., 2020).

properties

IUPAC Name

4-ethyl-N-[3-(2-phenylethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S2/c1-2-16-19(30-26-25-16)21(28)24-22-18(15-10-6-7-11-17(15)29-22)20(27)23-13-12-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,10-13H2,1H3,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGZQBDYFDOUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(3-(phenethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide

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